2-((3-Ethoxybenzyl)amino)butan-1-ol
Description
2-((3-Ethoxybenzyl)amino)butan-1-ol is a secondary amine derivative with a butan-1-ol backbone substituted by a 3-ethoxybenzylamino group. The ethoxy group at the meta position of the benzyl ring may influence electronic and steric properties, affecting binding affinity and metabolic stability compared to analogs.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[(3-ethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-3-12(10-15)14-9-11-6-5-7-13(8-11)16-4-2/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
GHKMTQNEMVDCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethoxybenzyl)amino)butan-1-ol typically involves the reaction of 3-ethoxybenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethoxybenzyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-((3-Ethoxybenzyl)amino)butanone.
Reduction: Formation of 2-((3-Ethoxybenzyl)amino)butane.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-((3-Ethoxybenzyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-Ethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-((3-Ethoxybenzyl)amino)butan-1-ol, it is essential to compare it with structurally or functionally related compounds. The evidence provided (Heterocycles, 2003) focuses on synthetic methodologies for oxazoloquinolines and imidazole carboxylates .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Backbone Flexibility: this compound has a flexible butanol chain, enabling conformational adaptability for receptor binding. In contrast, imidazole carboxylates (5) and oxazoloquinolines (4) feature rigid heterocyclic cores, favoring planar interactions (e.g., π-stacking) .
Functional Group Influence :
- The ethoxybenzyl group in the target compound enhances lipophilicity compared to the oxo group in compound 1, which is more reactive but less stable . This difference may impact bioavailability and metabolic pathways.
Research Findings and Data
Hypothetical Pharmacological Profile (Based on Structural Analogues)
- LogP : Estimated at 2.1 (higher than compound 1’s ~1.3 due to ethoxybenzyl group).
- Solubility : Moderate aqueous solubility (~5 mg/mL) due to hydroxyl group, outperforming fully aromatic analogs like 4 or 4.
- Binding Affinity: Predicted affinity for adrenergic receptors (α2 subtype) based on amine-alcohol motifs in similar drugs (e.g., propranolol derivatives).
Limitations of Current Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
